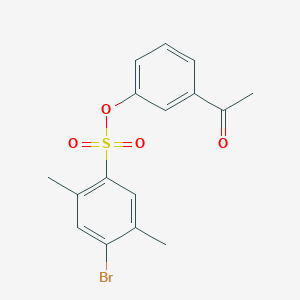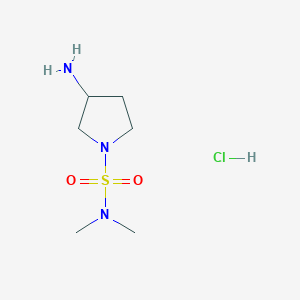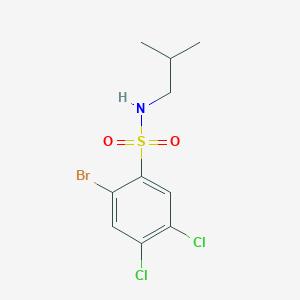
3-Acetylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is an organic compound with the molecular formula C₁₆H₁₅BrO₄S It is a derivative of benzene, featuring both acetyl and sulfonate functional groups, along with bromine and methyl substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate typically involves multiple steps, starting with the preparation of the core benzene ring structure. One common method involves electrophilic aromatic substitution reactions to introduce the bromine and methyl groups onto the benzene ring. The acetyl group can be introduced via Friedel-Crafts acylation, while the sulfonate group is typically added through sulfonation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.
化学反応の分析
Types of Reactions
3-Acetylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Electrophilic Aromatic Substitution: Further substitution on the benzene ring can occur under appropriate conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine derivative, while oxidation of the acetyl group would produce a carboxylic acid derivative.
科学的研究の応用
3-Acetylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and protein modifications.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism by which 3-Acetylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate exerts its effects depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations based on the reagents and conditions used. In biological systems, it may interact with enzymes or proteins, affecting their function and activity through covalent modifications or binding interactions .
類似化合物との比較
Similar Compounds
4-Bromo-2,5-dimethylbenzenesulfonate: Lacks the acetyl group, making it less versatile in certain reactions.
3-Acetylphenyl benzenesulfonate: Lacks the bromine and methyl groups, affecting its reactivity and applications.
Uniqueness
3-Acetylphenyl 4-bromo-2,5-dimethylbenzene-1-sulfonate is unique due to the combination of functional groups it possesses. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
特性
IUPAC Name |
(3-acetylphenyl) 4-bromo-2,5-dimethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrO4S/c1-10-8-16(11(2)7-15(10)17)22(19,20)21-14-6-4-5-13(9-14)12(3)18/h4-9H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFXUFXBBCOJRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({6-Fluorospiro[3.3]heptan-2-yl}methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7451415.png)
![1'-benzylspiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one](/img/structure/B7451422.png)



![4-Chloro-6-methoxybenzo[D]thiazol-2-amine hbr](/img/structure/B7451456.png)





![4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzene-1-sulfonamide](/img/structure/B7451510.png)

